molecular formula C21H17ClF3N5OS B2728305 N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide CAS No. 1251635-02-5

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide

Cat. No.: B2728305
CAS No.: 1251635-02-5
M. Wt: 479.91
InChI Key: PIBIOZQGUYUANX-UHFFFAOYSA-N
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Description

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide is a structurally complex molecule featuring a triazoloquinoxaline core fused with a sulfanyl acetamide substituent and a 4-chloro-2-(trifluoromethyl)phenyl group. The triazoloquinoxaline moiety is a bicyclic heteroaromatic system known for its role in modulating biological activity, particularly in kinase inhibition and antimicrobial applications.

Properties

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClF3N5OS/c1-11(2)18-28-29-19-20(27-15-5-3-4-6-16(15)30(18)19)32-10-17(31)26-14-8-7-12(22)9-13(14)21(23,24)25/h3-9,11H,10H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBIOZQGUYUANX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=C(C=C4)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClF3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide is a compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a complex structure incorporating a triazole moiety and a quinoxaline derivative, which are known for their diverse pharmacological properties. The presence of the trifluoromethyl group and the sulfonamide linkage enhances its biological profile.

Structural Formula

C16H17ClF3N4S\text{C}_{16}\text{H}_{17}\text{ClF}_3\text{N}_4\text{S}

Molecular Weight

The molecular weight of this compound is approximately 396.85 g/mol.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMIC (µg/mL)
Compound AS. aureus0.125
Compound BE. coli8
N-[4-chloro-2-(trifluoromethyl)phenyl]-...TBD

Anticancer Activity

The anticancer potential of compounds containing triazole and quinoxaline moieties has been documented in various studies. For example, triazole derivatives have been reported to inhibit cancer cell proliferation through multiple pathways .

Case Study: Triazole Derivatives in Cancer Therapy

A study demonstrated that triazole derivatives significantly reduced cell viability in breast cancer cell lines by inducing apoptosis. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often correlated with their structural features. The introduction of electron-withdrawing groups like trifluoromethyl has been associated with enhanced potency against microbial targets .

Table 2: Structure-Activity Relationship Insights

ModificationBiological Effect
Trifluoromethyl groupIncreased antimicrobial activity
Sulfonamide linkageEnhanced anticancer properties

Pharmacological Significance

The pharmacological profile of N-[4-chloro-2-(trifluoromethyl)phenyl]-... suggests it may serve as a lead compound for developing new therapeutic agents. Its dual action against bacteria and cancer cells positions it as a candidate for further investigation in drug development.

Potential Applications

  • Antibacterial Agents : Targeting resistant strains.
  • Anticancer Drugs : Developing novel therapies for various cancers.
  • Agrochemical Uses : Potential applications in pest control due to its structural similarities to known agrochemicals .

Scientific Research Applications

Chemistry

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow it to participate in various chemical reactions such as:

  • Electrophilic Aromatic Substitution: The chlorinated phenyl ring can undergo substitution reactions to introduce different substituents.
  • Cyclization Reactions: The triazoloquinoxaline moiety can be synthesized through cyclization from appropriate precursors.

Biology

The compound has potential as a biochemical probe or inhibitor in various studies. Its structural components may interact with specific biological targets, making it a candidate for:

  • Antimicrobial Activity: Studies have shown that derivatives of the triazoloquinoxaline scaffold exhibit significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus .
  • Anticancer Activity: Research indicates that compounds related to the triazoloquinoxaline structure possess anticancer properties. For instance, a study published in Frontiers in Chemistry demonstrated that certain derivatives showed promising inhibition against cancer cell lines .

Medicine

In medicinal chemistry, this compound is being explored as a lead for developing new pharmaceuticals. Its ability to modulate biological pathways makes it suitable for:

  • Drug Development: The unique combination of functional groups may lead to the creation of novel therapeutic agents targeting specific diseases.

Industrial Applications

In addition to its research applications, this compound can be utilized in various industrial processes:

  • Material Development: The compound can be used in the synthesis of new materials with specific properties.
  • Catalysis: It may serve as a catalyst in chemical reactions due to its unique structure.

Chemical Reactions Analysis

Chemical Reactions of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{[1-(propan-2-yl)- triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide

This compound can participate in various chemical reactions typical for organic compounds with similar structures. These include:

  • Nucleophilic Substitution : The sulfanyl group can undergo nucleophilic substitution reactions with various nucleophiles.

  • Hydrolysis : The acetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

  • Redox Reactions : The compound may participate in redox reactions, particularly involving the sulfanyl group.

Reaction Conditions:

Reaction TypeConditionsProducts
Nucleophilic SubstitutionNucleophile (e.g., amine), solvent (e.g., DMF), temperature (e.g., 100°C)Modified sulfanyl derivatives
HydrolysisAcid or base (e.g., HCl or NaOH), solvent (e.g., water), temperature (e.g., reflux)Carboxylic acid derivatives
Redox ReactionsOxidizing agent (e.g., H2O2), solvent (e.g., methanol), temperature (e.g., room temperature)Oxidized sulfanyl derivatives

Mechanism of Action and Biological Activity

The mechanism of action for N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{[1-(propan-2-yl)- triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide primarily involves inhibition of specific biological targets related to disease pathways. These targets are often identified through high-throughput screening assays and subsequent validation studies.

Biological Activities:

  • Antiviral Activity : Potential inhibition of viral replication enzymes.

  • Anticancer Activity : Possible inhibition of cell proliferation pathways.

  • Antimicrobial Activity : Potential activity against bacterial or fungal pathogens, similar to other triazole derivatives .

Comparison with Similar Compounds

Triazoloquinoxaline Derivatives

The triazoloquinoxaline core distinguishes this compound from simpler triazole or quinoxaline derivatives. For example, N-(2-chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide () shares the sulfanyl-acetamide motif but lacks the fused quinoxaline ring.

Thiazole and Benzothiazole Analogues

Compounds such as N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide () incorporate benzothiazole and thiazolo-triazole systems. These exhibit similar electronic profiles but differ in ring size and substitution patterns, which may alter metabolic stability and target selectivity .

Substituent Effects

Chlorophenyl and Trifluoromethyl Groups

The 4-chloro-2-(trifluoromethyl)phenyl group contrasts with simpler chlorophenyl substituents, as seen in 2-chloro-N-(4-fluorophenyl)acetamide ().

Sulfanyl Linkages

The sulfanyl (-S-) bridge in the target compound is critical for disulfide bond mimicry and redox activity. This feature is shared with 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides (), though the oxadiazole-thiazole system in the latter may confer different conformational flexibility .

Bioactivity and Docking Studies

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Synthesis Steps Potential Bioactivity
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide Triazoloquinoxaline 4-chloro-2-(trifluoromethyl)phenyl, propan-2-yl ~530 (estimated) 4–5 Kinase inhibition (inferred)
N-(2-chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide () 1,2,4-triazole Methylsulfanyl benzyl, chlorophenyl ~470 3–4 Antimicrobial
2-chloro-N-(4-fluorophenyl)acetamide () Acetamide Chloro, fluorophenyl ~201 1–2 Intermediate synthesis
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide () Benzothiazole-thiazolo triazole 4-chlorophenyl, benzothiazole ~590 5–6 Anticancer (inferred)

Key Research Findings

Structural Rigidity and Binding Affinity: The triazoloquinoxaline core in the target compound provides greater rigidity compared to monocyclic triazoles, which may enhance binding to enzymes with deep hydrophobic pockets (e.g., kinases) .

Electron-Withdrawing Effects: The trifluoromethyl group increases metabolic stability compared to non-fluorinated analogues, as seen in NMR studies of similar compounds () .

Synthetic Complexity : Multi-step synthesis involving sulfanyl coupling (e.g., using DMF/LiH as in ) is required for analogues with fused heterocycles, increasing production costs but improving target specificity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide?

  • Methodology : Use multi-step condensation reactions starting with 2-chloroacetamide derivatives and functionalized [1,2,4]triazolo[4,3-a]quinoxaline precursors. Key intermediates include chloro-substituted phenyl rings and sulfanyl-linked triazoloquinoxalines. Reaction optimization via Design of Experiments (DoE) is critical to improve yield, particularly for sterically hindered intermediates .
  • Example : In analogous syntheses, intermediates like 2-chloro-N-(substituted phenyl)acetamides are reacted with triazoloquinoxaline thiols under basic conditions (e.g., K₂CO₃/DMF) at 80–100°C for 8–12 hours .

Q. How is structural characterization of this compound validated?

  • Methodology : Combine X-ray crystallography (for unambiguous confirmation of stereochemistry), NMR (¹H/¹³C for functional group analysis), and HRMS (for molecular weight validation). Intramolecular interactions (e.g., C–H···O) observed in crystallography data help explain conformational stability .
  • Data Example : Bond lengths (e.g., C–S: ~1.78 Å, C–Cl: ~1.73 Å) and torsion angles in analogous structures align with expected values for triazoloquinoxaline derivatives .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology : Use enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (e.g., MTT on cancer cell lines). For antiexudative activity, rat formalin-induced edema models are standard, with compound administration at 10–50 mg/kg doses .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Methodology :

  • Variation of substituents : Synthesize derivatives with modified trifluoromethyl groups (e.g., –CF₂H, –CHF₂) or propan-2-yl replacements (e.g., cyclopropyl, tert-butyl).
  • Biological testing : Compare IC₅₀ values across derivatives in target-specific assays (e.g., kinase inhibition).
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to enzymes like PI3K or EGFR .
    • Key Finding : In related compounds, trifluoromethyl groups enhance metabolic stability, while bulkier substituents on the triazoloquinoxaline scaffold reduce solubility .

Q. How to resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

  • Methodology :

  • Replicate experiments : Ensure consistent assay conditions (e.g., buffer pH, cell passage number).
  • Orthogonal validation : Confirm activity using alternative methods (e.g., SPR for binding kinetics alongside enzyme assays).
  • Batch analysis : Check compound purity (>95% via HPLC) and stability (e.g., LC-MS for degradation products) .
    • Case Study : Discrepancies in antiexudative activity of similar acetamides were traced to variations in formulation (e.g., DMSO vs. saline vehicle) .

Q. What strategies improve bioavailability for in vivo efficacy studies?

  • Methodology :

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance permeability.
  • Nanocarrier systems : Use liposomal encapsulation to improve solubility of hydrophobic triazoloquinoxaline derivatives.
  • Pharmacokinetic profiling : Monitor plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS after intravenous/oral administration .

Methodological Challenges and Solutions

Handling synthetic intermediates with low stability (e.g., sulfanyl-acetamide precursors):

  • Solution : Conduct reactions under inert atmosphere (N₂/Ar), use cold (−20°C) storage for intermediates, and employ rapid purification techniques (e.g., flash chromatography with silica gel) .

Optimizing reaction yields for large-scale synthesis:

  • Solution : Implement flow chemistry systems for exothermic steps (e.g., diazomethane generation) and employ continuous crystallization to minimize side products .

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